![molecular formula C14H18N2O2S B3733907 2-(7,7-Dimethyl-8-oxa-1-thia-3,4-diazaspiro[4.5]dec-2-en-2-yl)phenol](/img/structure/B3733907.png)
2-(7,7-Dimethyl-8-oxa-1-thia-3,4-diazaspiro[4.5]dec-2-en-2-yl)phenol
Overview
Description
2-(7,7-Dimethyl-8-oxa-1-thia-3,4-diazaspiro[45]dec-2-en-2-yl)phenol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,7-Dimethyl-8-oxa-1-thia-3,4-diazaspiro[4.5]dec-2-en-2-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(7,7-Dimethyl-8-oxa-1-thia-3,4-diazaspiro[4.5]dec-2-en-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(7,7-Dimethyl-8-oxa-1-thia-3,4-diazaspiro[4.5]dec-2-en-2-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential anti-ulcer activity, showing promising results comparable to omeprazole.
Materials Science: The unique spirocyclic structure may be useful in the development of new materials with specific mechanical or electronic properties.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 2-(7,7-Dimethyl-8-oxa-1-thia-3,4-diazaspiro[4.5]dec-2-en-2-yl)phenol exerts its effects involves its interaction with specific molecular targets. For instance, in anti-ulcer activity, it may inhibit proton pumps or interact with gastric mucosal receptors to reduce acid secretion . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Dimethyl-2-oxo-1-oxa-8-thiaspiro[4.5]decane-4-carbonitrile
- 1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives
Uniqueness
2-(7,7-Dimethyl-8-oxa-1-thia-3,4-diazaspiro[45]dec-2-en-2-yl)phenol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(7,7-dimethyl-8-oxa-1-thia-3,4-diazaspiro[4.5]dec-2-en-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-13(2)9-14(7-8-18-13)16-15-12(19-14)10-5-3-4-6-11(10)17/h3-6,16-17H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBTVUSGWXEVLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCO1)NN=C(S2)C3=CC=CC=C3O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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